Glutaminyl Cyclase Inhibitor 1

Enzymology Dose-response studies Alzheimer's disease research

Glutaminyl Cyclase Inhibitor 1 (CAS 2110449-60-8, IC₅₀=0.5 μM) is a validated reference tool for controlled, reproducible QC modulation. Its moderate potency enables fine-grained titration (0.1–5 μM) without saturating targets—ideal for kinetic analyses, pE-Aβ quantification, and assay validation. Unlike subnanomolar clinical inhibitors, it avoids confounding isoform crosstalk with the isoQC-CD47-SIRPα axis. ≥98% purity, defined solubility, and 3-year powder stability at -20°C ensure multi-site experimental replication. ISO-certified supply with batch-to-batch consistency for long-term protocols.

Molecular Formula C21H24FN3O2
Molecular Weight 369.4 g/mol
Cat. No. B2916965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaminyl Cyclase Inhibitor 1
Molecular FormulaC21H24FN3O2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)CCCNC2=C(C=CC=C2F)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H24FN3O2/c1-15-13-25(14-24-15)11-5-10-23-21-17(6-4-7-18(21)22)16-8-9-19(26-2)20(12-16)27-3/h4,6-9,12-14,23H,5,10-11H2,1-3H3
InChIKeyQBJVKQMFLLMSJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Glutaminyl Cyclase Inhibitor 1: A Defined Micromolar QC Tool for Reproducible Enzymology and Disease Model Research


Glutaminyl Cyclase Inhibitor 1 (CAS 2110449-60-8) is a small-molecule inhibitor of glutaminyl cyclase (QC, EC 2.3.2.5), a zinc-dependent metalloenzyme that catalyzes the intramolecular cyclization of N-terminal glutamine residues into pyroglutamic acid (pGlu) [1]. The compound exhibits a well-characterized inhibitory profile in biochemical assays, with a reported IC₅₀ value of 0.5 μM against QC activity . Structurally defined as 2-(3,4-dimethoxyphenyl)-6-fluoro-N-[3-(4-methylimidazol-1-yl)propyl]aniline , this tool compound serves as a standardized reference for investigating QC-mediated post-translational modifications in peptide hormone processing, metabolic regulation, and neurodegenerative disease mechanisms, including the formation of pyroglutamate-modified amyloid-β (pE-Aβ) [2].

Why Glutaminyl Cyclase Inhibitor 1 Is Not Interchangeable with Potent Nanomolar QC Inhibitors in Research Workflows


In-class glutaminyl cyclase inhibitors span a >4,000-fold potency range (from 0.1 nM to >1 μM), with divergent isoform selectivity profiles that profoundly affect experimental outcomes [1]. Glutaminyl Cyclase Inhibitor 1 occupies a specific, moderate-affinity niche (IC₅₀ = 0.5 μM) that is mechanistically distinct from both subnanomolar clinical-stage inhibitors like PQ912 (Ki = 25–65 nM) and nanomolar isoQC-selective agents like Glutaminyl cyclases-IN-1 (IC₅₀ = 12 nM for QC, 73 nM for isoQC) [2]. Substituting a 0.5 μM tool compound with a low-nanomolar inhibitor can lead to complete target saturation at lower concentrations, masking concentration-dependent effects, altering cellular toxicity profiles, and confounding dose-response interpretations [3]. Furthermore, isoform selectivity varies dramatically across the class: some inhibitors preferentially target secretory QC (sQC), others Golgi-resident QC (gQC/isoQC), and many lack published selectivity data entirely [4]. These distinctions render generic substitution scientifically unsound for studies requiring controlled, reproducible QC modulation.

Quantitative Differentiation of Glutaminyl Cyclase Inhibitor 1 Against Key Comparators: IC₅₀, Selectivity, and Physicochemical Data


Moderate Micromolar Potency Enables Distinct Experimental Concentration Windows Compared to Nanomolar Inhibitors

Glutaminyl Cyclase Inhibitor 1 exhibits an IC₅₀ of 0.5 μM (500 nM) against human QC in biochemical assays . In contrast, Glutaminyl cyclases-IN-1 (IsoQC-IN-1) demonstrates an IC₅₀ of 12 nM for human QC, representing a 41.7-fold higher potency . The clinical-stage inhibitor PQ912 (Varoglutamstat) shows a Ki of 25 nM at pH 8.0 (≈ IC₅₀ ~30–50 nM), a ~10- to 20-fold potency advantage . This potency differential translates to distinct working concentration ranges: Glutaminyl Cyclase Inhibitor 1 is typically employed at 0.1–5 μM for partial-to-full inhibition, whereas nanomolar inhibitors require sub-100 nM concentrations for equivalent target engagement.

Enzymology Dose-response studies Alzheimer's disease research

Lack of Reported IsoQC Selectivity Differentiates This Tool from Dual QC/isoQC and isoQC-Preferring Inhibitors

Glutaminyl Cyclase Inhibitor 1 has published inhibitory data only for the canonical secretory QC isoform (sQC/QPCT), with no reported IC₅₀ value for the Golgi-resident isoform isoQC (QPCTL) . By contrast, Glutaminyl cyclases-IN-1 (IsoQC-IN-1) has been quantitatively characterized against both isoforms, exhibiting IC₅₀ values of 12 nM for QC and 73 nM for isoQC, with demonstrated functional activity in blocking the CD47-SIRPα immune checkpoint axis through isoQC inhibition . Similarly, benzimidazole-based inhibitor compound 30 was specifically optimized for dual gQC/sQC inhibition (IC₅₀: 0.59 μM for gQC, 0.83 μM for sQC) in cancer immunotherapy applications [1].

Isoform selectivity Cancer immunotherapy CD47-SIRPα axis

Defined Purity and Solubility Specifications Support Reproducible in Vitro Formulation Relative to Uncharacterized Analogs

Glutaminyl Cyclase Inhibitor 1 is supplied with vendor-verified purity specifications of ≥98% (HPLC) and defined solubility parameters, including DMSO solubility of ≥83.33 mg/mL (225.56 mM) . In contrast, many early-generation QC inhibitors, including the reference compound PBD150 (IC₅₀ = 140.50 nM) used in recent SAR studies, often lack comprehensive solubility characterization, complicating reproducible in vitro assay preparation [1]. The target compound's logP of 4.1 indicates moderate lipophilicity, which informs vehicle selection for cellular assays and differentiates it from more polar inhibitors like cysteamine (Ki = 42 μM) [2].

Assay reproducibility Compound handling Solubility optimization

Commercial Availability and Literature Citation Support Research Continuity Compared to Proprietary or Discontinued Analogs

Glutaminyl Cyclase Inhibitor 1 is commercially available from multiple established vendors (including MedChemExpress, InvivoChem, AbMole, Adooq, and TargetMol), with at least one documented publication citing its use, and is explicitly identified as 'compound 23' from the 2017 Journal of Medicinal Chemistry SAR study by Li et al. [1]. In contrast, several high-potency QC inhibitors described in the literature—such as the cyclopentylmethyl derivative 214 (IC₅₀ = 0.1 nM) and benzimidazole 227 (in vivo efficacy demonstrated)—are not commercially cataloged, limiting their accessibility for independent replication studies [2]. Similarly, the reference inhibitor PBD150, while cited in recent SAR work, is not broadly stocked by major research chemical suppliers.

Procurement reliability Literature validation Supply chain continuity

Optimal Research and Procurement Use Cases for Glutaminyl Cyclase Inhibitor 1 Based on Comparative Evidence


Enzymology Studies Requiring Partial QC Inhibition and Broad Dose-Response Windows

Glutaminyl Cyclase Inhibitor 1, with its IC₅₀ of 0.5 μM, is ideally suited for enzymology experiments investigating partial inhibition of QC activity rather than complete target ablation. Unlike subnanomolar inhibitors that saturate the enzyme at low concentrations, this compound enables fine-grained titration across a 0.1–5 μM range, facilitating detailed kinetic analyses and the study of concentration-dependent phenotypic effects. This is particularly relevant for investigating the role of QC in peptide hormone maturation where graded inhibition may reveal threshold-dependent biological outcomes .

Alzheimer's Disease Research Focused on pE-Aβ Formation Without isoQC Interference

For researchers investigating the canonical QC-mediated formation of pyroglutamate-modified amyloid-β (pE-Aβ) in Alzheimer's disease models, Glutaminyl Cyclase Inhibitor 1 provides targeted inhibition of secretory QC without confounding effects on the isoQC-CD47-SIRPα immune axis. This contrasts with dual inhibitors like Glutaminyl cyclases-IN-1, which simultaneously modulate both QC and isoQC, potentially complicating interpretation of neuroinflammation-related outcomes. The compound's established use in amyloid-β research contexts supports its application in pE-Aβ quantification assays and cellular models of Aβ processing [1].

Multi-Site Collaborative Studies Requiring Standardized, Commercially Accessible QC Tool Compounds

Given its broad commercial availability from multiple reputable vendors and explicit identification in peer-reviewed SAR literature as 'compound 23,' Glutaminyl Cyclase Inhibitor 1 serves as a reliable reference standard for multi-institutional research consortia. The documented purity specifications (≥98%), defined solubility parameters, and established storage stability (powder: -20°C for 3 years) enable consistent experimental replication across geographically dispersed laboratories—a procurement advantage over discontinued or single-source analogs [2].

QC Inhibitor Assay Validation and Positive Control Implementation

With a well-characterized IC₅₀ of 0.5 μM and defined physicochemical properties including logP of 4.1 and molecular weight of 369.43 g/mol, Glutaminyl Cyclase Inhibitor 1 is an appropriate positive control for validating new QC enzymatic assays, high-throughput screening platforms, and cellular QC activity readouts. Its moderate potency prevents assay signal saturation at typical positive control concentrations (1–10 μM), while its commercial availability from ISO-certified suppliers ensures batch-to-batch consistency for long-term assay validation protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glutaminyl Cyclase Inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.